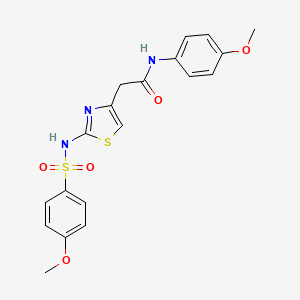

N-(4-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Description

N-(4-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-26-15-5-3-13(4-6-15)20-18(23)11-14-12-28-19(21-14)22-29(24,25)17-9-7-16(27-2)8-10-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQELGJFXLWOAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Sulfonamide Formation:

Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Electrophilic substitution reactions may require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its pharmacological properties for drug development.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The sulfonamide group may enhance binding affinity to certain proteins, while the methoxy groups could influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

- N-(4-methoxyphenyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide

Uniqueness

N-(4-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is unique due to the presence of two methoxy groups, which may impart distinct electronic and steric properties compared to similar compounds

Biological Activity

N-(4-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound belonging to the thiazole derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties. The following sections provide a detailed overview of its biological activity, synthesis, and research findings.

Structure Features

The compound features a thiazole ring, an acetamide group, and methoxy-substituted phenylsulfonamide moieties. These structural components contribute to its diverse biological activities.

| Component | Description |

|---|---|

| Thiazole Ring | A five-membered heterocyclic structure containing sulfur and nitrogen. |

| Acetamide Group | Enhances solubility and biological activity. |

| Methoxy Groups | Influence the compound's lipophilicity and interaction with biological targets. |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Thiazole Ring : Synthesized via Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.

- Sulfonamide Formation : Introduction of the sulfonamide group.

- Acetamide Formation : Acylation of the amine group using acetic anhydride or acetyl chloride.

These steps are crucial for achieving high yields and purity in industrial applications .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The thiazole core is often associated with enzyme inhibition, suggesting that this compound may disrupt microbial metabolic pathways .

Anticancer Properties

Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific mechanisms by which this compound exerts its anticancer effects remain under investigation but may involve modulation of signaling pathways related to cell growth and survival .

Antifungal Activity

The compound's antifungal activity has been noted in various studies, indicating its potential as a therapeutic agent against fungal infections. This activity may be attributed to its ability to interfere with fungal cell wall synthesis or disrupt cellular functions .

The mechanism of action for this compound is likely multifaceted:

- Enzyme Inhibition : The thiazole moiety may interact with specific enzymes, inhibiting their activity.

- Receptor Binding : The sulfonamide group may enhance binding affinity to certain proteins involved in disease processes.

- Cell Membrane Interaction : The methoxy groups could influence membrane permeability, facilitating the compound's entry into cells .

Case Studies and Research Findings

Several studies have explored the biological activity of similar thiazole derivatives:

-

Study on Antimicrobial Efficacy :

- A comparative analysis demonstrated that derivatives with sulfonamide groups exhibited enhanced antibacterial activity against Gram-positive bacteria.

- IC50 values were determined for various compounds in this class, showing promising results for further development .

-

Anticancer Research :

- In vitro assays indicated that certain thiazole derivatives could inhibit the growth of various cancer cell lines, with mechanisms involving apoptosis induction being highlighted.

- Specific pathways affected include those regulating cell cycle progression and apoptosis .

-

Fungal Inhibition Studies :

- Research indicated that compounds similar to this compound effectively inhibited fungal growth in vitro, suggesting potential therapeutic applications in treating fungal infections .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide?

Synthetic optimization involves:

- Stepwise functionalization : Introducing the sulfonamido group to the thiazole ring before coupling with the acetamide moiety (e.g., via N-acylation using chloroacetamide intermediates under basic conditions) .

- Solvent and catalyst selection : Use of THF or DCM with DMAP as a catalyst for efficient coupling reactions .

- Purification : Recrystallization from ethanol or methanol to achieve high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign methoxy protons (δ ~3.8 ppm), sulfonamido NH (δ ~10.2 ppm), and thiazole ring protons (δ ~6.5–7.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, particularly for analyzing hydrogen bonding and sulfonamido geometry .

Q. How is the preliminary biological activity of this compound screened in academic research?

- In vitro assays : MTT assays for cytotoxicity across cancer cell lines (e.g., HCT-116, MCF-7) .

- Dose-response studies : Test concentrations ranging from 1–100 μM to determine IC50 values .

- Control compounds : Compare with structurally related acetamides (e.g., morpholinyl or piperidinyl derivatives) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in this compound’s biological activity?

-

Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups to assess effects on cytotoxicity .

-

Thiazole ring modifications : Introduce heteroatoms (e.g., oxygen) or fused rings to modulate binding affinity .

-

Data table :

Substituent IC50 (μM) in MCF-7 Notes 4-OCH3 12.5 Baseline 4-NO2 8.2 Enhanced activity 4-Cl 25.1 Reduced solubility

Q. What strategies are used to identify the molecular targets of this compound?

- Receptor binding assays : Screen against adenosine A2B receptors using radioligand displacement (e.g., [3H]ZM241385) .

- Kinase profiling : Utilize kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Computational docking : Simulate interactions with sulfonamide-binding pockets (e.g., using AutoDock Vina) .

Q. How should researchers address contradictions in biological activity data across studies?

- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .

- Meta-analysis : Compare datasets from independent labs (e.g., IC50 discrepancies in HCT-116 vs. PC-3 cell lines) to identify cell-type-specific mechanisms .

- Orthogonal validation : Confirm results using alternative assays (e.g., apoptosis markers via flow cytometry) .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Q. How can in silico modeling predict solubility and metabolic stability?

- LogP calculation : Use ChemAxon or SwissADME to estimate lipophilicity (predicted LogP ~2.8) .

- Metabolic sites : Identify labile groups (e.g., sulfonamido NH) using cytochrome P450 simulations .

- Solubility enhancers : Design prodrugs (e.g., phosphate esters) to improve aqueous solubility .

Methodological Notes

- Data sources : Prioritize peer-reviewed journals (e.g., AIP Conference Proceedings, Acta Crystallographica) over vendor catalogs .

- Experimental rigor : Replicate syntheses ≥3 times to ensure reproducibility .

- Safety protocols : Follow GHS guidelines for handling sulfonamides (e.g., PPE, waste disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.